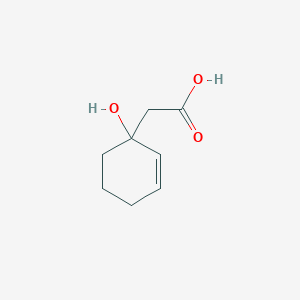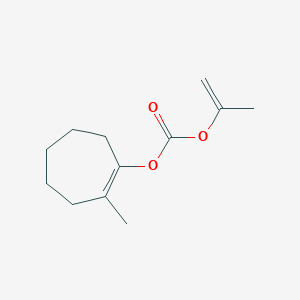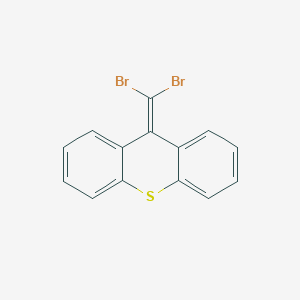
2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid is an organic compound characterized by a cyclohexene ring with a hydroxyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene followed by hydroxylation and subsequent acetic acid incorporation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to ensure high purity. The use of catalysts and specific reaction conditions can optimize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxycyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and other interactions, influencing biological processes. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the hydroxyl group.
Acetic acid 2-cyclohexyl-1-methyl-propyl ester: Different ester functional group but shares the cyclohexene ring
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
752149-07-8 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-(1-hydroxycyclohex-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-8(11)4-2-1-3-5-8/h2,4,11H,1,3,5-6H2,(H,9,10) |
InChI-Schlüssel |
ONASUVCBFPDPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)

![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)



![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
